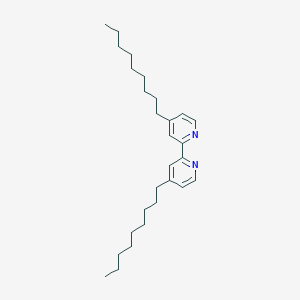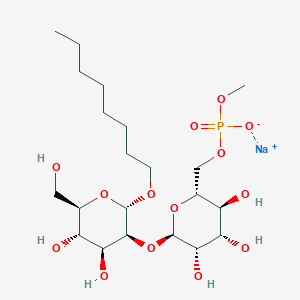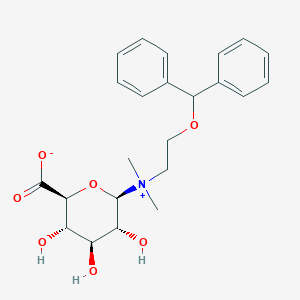
地芬尼拉明N-葡萄糖醛酸苷
描述
Diphenhydramine N-glucuronide is a N-glycosyl compound . It is a metabolite of Diphenhydramine, a first-generation antihistamine .
Synthesis Analysis
The synthesis of Diphenhydramine N-glucuronide involves the glucuronidation process, which is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The H1-antagonist diphenhydramine can undergo direct glucuronidation at its tertiary amino group with formation of a quaternary ammonium glucuronide .
Molecular Structure Analysis
The molecular formula of Diphenhydramine N-glucuronide is C23H29NO7 . Its IUPAC name is (2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate . The molecular weight is 431.5 g/mol .
Chemical Reactions Analysis
The glucuronidation of Diphenhydramine to form Diphenhydramine N-glucuronide is a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This reaction involves the metabolism of the parent compound into hydrophilic and negatively charged glucuronides .
科学研究应用
药代动力学和药物代谢
地芬尼拉明N-葡萄糖醛酸苷: 是地芬尼拉明的一个重要代谢产物,在药代动力学中被广泛研究。 该葡萄糖醛酸苷的形成是关键的II期代谢反应,其中药物与葡萄糖醛酸结合以提高其水溶性,从而利于肾脏排泄 。了解其在不同个体之间的差异性对于确定合适的剂量和预测药物相互作用至关重要。
临床药物监测
在临床环境中,监测患者生物体液中地芬尼拉明N-葡萄糖醛酸苷的水平可以为地芬尼拉明的疗效和毒性提供有价值的见解。 这在过量服用或代谢发生改变的人群(如老年人或肝脏受损者)中尤为重要 。
无创药物检测
最近的进展表明,非侵入性皮肤采样有可能检测到全身给药的药物,包括其代谢产物,如地芬尼拉明N-葡萄糖醛酸苷。 这种方法可以彻底改变药物监测,提供一种侵入性更小、更人性化的检测方式 。
毒理学和安全性评估
对地芬尼拉明N-葡萄糖醛酸苷的研究在毒理学中也很重要。研究人员通过检查该代谢产物的形成和排泄来评估地芬尼拉明的安全性。 这有助于理解药物潜在的副作用,并开发更安全的药物替代品 。
治疗药物开发
了解地芬尼拉明代谢成地芬尼拉明N-葡萄糖醛酸苷有助于开发新的治疗剂。 通过研究这条代谢途径,研究人员可以设计出模拟或避开这种代谢途径的药物,以增强治疗效果或减少副作用 。
医学研究进展
对地芬尼拉明N-葡萄糖醛酸苷的研究对更广泛的医学研究领域做出了贡献,特别是在理解葡萄糖醛酸化在药物代谢中的作用方面。 这些知识对于开发新药和改善现有药物的药理学特性至关重要 。
作用机制
Target of Action
Diphenhydramine N-glucuronide is a metabolite of Diphenhydramine . Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors . These H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .
Mode of Action
Diphenhydramine N-glucuronide, as a metabolite of Diphenhydramine, is likely to share its parent compound’s mode of action. Diphenhydramine acts as an antagonist at H1 receptors, meaning it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to reduce the symptoms of allergies and other conditions mediated by histamine.
Biochemical Pathways
The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces (via bile from the liver) . Diphenhydramine can undergo direct glucuronidation at its tertiary amino group with the formation of a quaternary ammonium glucuronide .
Pharmacokinetics
Studies on diphenhydramine n-glucuronide quantities in urine have shown significant variability among subjects, ranging between 27% and 148% of the dose within 8 hours . Neither ascorbic acid nor ammonium chloride significantly influenced the quantity of N-glucuronide in urine .
Result of Action
The result of Diphenhydramine N-glucuronide’s action is likely to be similar to that of its parent compound, Diphenhydramine. Diphenhydramine is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Action Environment
The action of Diphenhydramine N-glucuronide can be influenced by various environmental factors. For instance, the pH of the urine can affect the excretion of the parent drug, Diphenhydramine . Ammonium chloride, which proved effective in lowering urinary pH, increased the excretion of the parent drug . .
未来方向
The future directions of research on Diphenhydramine N-glucuronide could involve further investigation into its glucuronidation process, its interaction with efflux transporters, and its distribution into blood and various organs for elimination . Additionally, the recycling schemes of glucuronides that reach the intestinal lumen could be explored further, as they impact the apparent plasma half-life of parent compounds and prolong their gut and colon exposure .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGZXXQYIJBLR-WJJPVSRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128315 | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137908-78-2 | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the presence of Diphenhydramine N-glucuronide in urine be used to differentiate between oral and dermal diphenhydramine use?
A2: While Diphenhydramine N-glucuronide is detectable in urine after both oral and dermal diphenhydramine exposure, the significant difference in its concentration between the two routes could potentially serve as an indicator of the route of administration []. Further research is needed to solidify this finding and establish definitive concentration thresholds for differentiating between internal and external use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


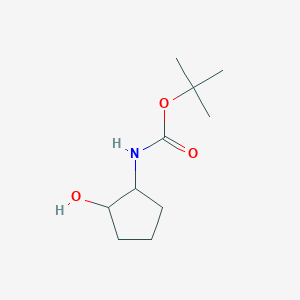
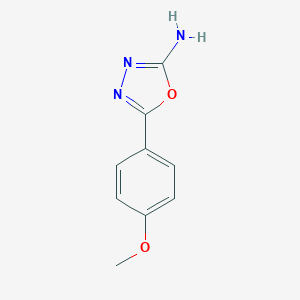
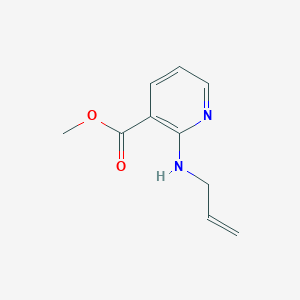
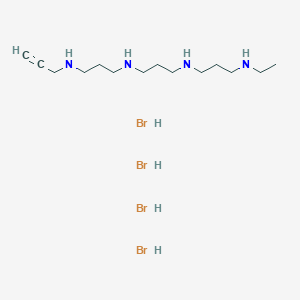
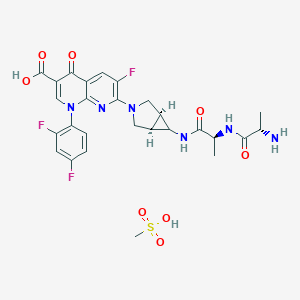
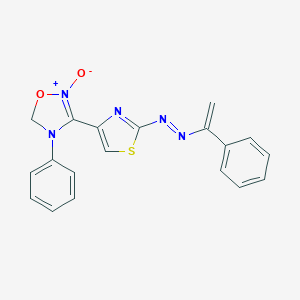

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)
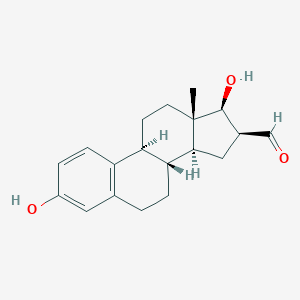
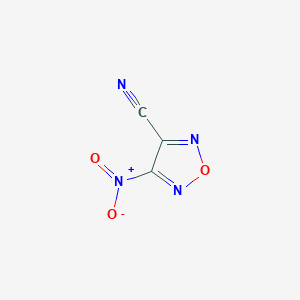
![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)

